molecular formula C16H12O4 B1660841 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl- CAS No. 844-95-1

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl-

Cat. No. B1660841
CAS RN: 844-95-1
M. Wt: 268.26 g/mol
InChI Key: MXFHUAREZRSXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl- is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

844-95-1

Product Name

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl-

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

5,7-dihydroxy-2-methyl-3-phenylchromen-4-one

InChI

InChI=1S/C16H12O4/c1-9-14(10-5-3-2-4-6-10)16(19)15-12(18)7-11(17)8-13(15)20-9/h2-8,17-18H,1H3

InChI Key

MXFHUAREZRSXMW-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 5,7-diacetoxy-2-methyl-isoflavone of m.p. 177°-178° C. prepared by the method described in Example 5 are boiled for 10 minutes with 50 ml of methanol and with a solution of 5 g of sodium hydroxide in 30 ml of water. On acidifying the solution with a 10% aqueous sulphuric acid, the precipitated product is filtered, affording 6 g of 5,7-dihydroxy-2-methyl-isoflavone, m.p. 228°-229° C.
Name
5,7-diacetoxy-2-methyl-isoflavone
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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